3-Methylbenzylzinc chloride 3-Methylbenzylzinc chloride
Brand Name: Vulcanchem
CAS No.: 312693-20-2
VCID: VC3792113
InChI: InChI=1S/C8H9.ClH.Zn/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1
SMILES: CC1=CC(=CC=C1)[CH2-].Cl[Zn+]
Molecular Formula: C8H9ClZn
Molecular Weight: 206 g/mol

3-Methylbenzylzinc chloride

CAS No.: 312693-20-2

Cat. No.: VC3792113

Molecular Formula: C8H9ClZn

Molecular Weight: 206 g/mol

* For research use only. Not for human or veterinary use.

3-Methylbenzylzinc chloride - 312693-20-2

Specification

CAS No. 312693-20-2
Molecular Formula C8H9ClZn
Molecular Weight 206 g/mol
IUPAC Name chlorozinc(1+);1-methanidyl-3-methylbenzene
Standard InChI InChI=1S/C8H9.ClH.Zn/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1
Standard InChI Key FFHVTPVONCJGLZ-UHFFFAOYSA-M
SMILES CC1=CC(=CC=C1)[CH2-].Cl[Zn+]
Canonical SMILES CC1=CC(=CC=C1)[CH2-].Cl[Zn+]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-Methylbenzylzinc chloride features a zinc atom bonded to a chlorine atom and a 3-methylbenzyl group (C₆H₄(CH₃)CH₂). The tetrahedral geometry around zinc is stabilized by THF coordination in solution, as evidenced by NMR and X-ray crystallographic studies . The methyl group at the meta position on the benzene ring sterically influences reactivity, often directing electrophilic substitutions or coupling reactions to specific sites .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₉ClZn
Molecular Weight206.0 g/mol
AppearanceColorless to pale yellow liquid
SolubilitySoluble in THF, ethers
StabilityAir- and moisture-sensitive

Synthesis and Optimization

Chlorination of m-Xylene

The precursor 3-methylbenzyl chloride is synthesized via side-chain chlorination of m-xylene. Patent EP0429921A1 details a pyridine-catalyzed method that minimizes nuclear chlorination (<0.7% byproduct) at 0.3 chlorination degree :

m-Xylene+Cl2Pyridine (0.00001–0.01 wt%)3-Methylbenzyl Chloride+HCl\text{m-Xylene} + \text{Cl}_2 \xrightarrow{\text{Pyridine (0.00001–0.01 wt\%)}} \text{3-Methylbenzyl Chloride} + \text{HCl}

Key parameters include temperature (1–3 bar pressure) and UV irradiation, achieving 80% yield .

Zinc Insertion

Subsequent transmetallation with zinc dust in THF yields 3-methylbenzylzinc chloride :

3-Methylbenzyl Chloride+Zn3-Methylbenzylzinc Chloride\text{3-Methylbenzyl Chloride} + \text{Zn} \rightarrow \text{3-Methylbenzylzinc Chloride}

Lithium chloride additives enhance reactivity by stabilizing the organozinc intermediate .

Reactivity and Mechanistic Insights

Negishi Cross-Coupling

The compound excels in palladium- or nickel-catalyzed couplings. For example, iron-catalyzed Negishi reactions with aryl halides achieve >90% yield under optimized conditions :

Ar–X+3-MeBzZnClFe(acac)₃, ligandAr–CH₂C₆H₄Me-3\text{Ar–X} + \text{3-MeBzZnCl} \xrightarrow{\text{Fe(acac)₃, ligand}} \text{Ar–CH₂C₆H₄Me-3}

Notably, preformed zinc reagents reduce side reactions compared to in situ methods .

Cyclization and Rearrangement

ZnCl₂-catalyzed cyclizative 1,2-rearrangements form morpholinones with aza-quaternary centers, demonstrating the reagent’s role in heterocycle synthesis :

2,3-Diketoester+Amino AlcoholZnCl₂C3-Disubstituted Morpholin-2-one\text{2,3-Diketoester} + \text{Amino Alcohol} \xrightarrow{\text{ZnCl₂}} \text{C3-Disubstituted Morpholin-2-one}

Mechanistic studies reveal α-iminium intermediates followed by ester shifts, distinct from classical benzilic acid rearrangements .

Industrial and Pharmaceutical Applications

Drug Intermediate Synthesis

The reagent facilitates access to rivastigmine (Alzheimer’s drug) via carbamate formation :

3-(Dimethylamino)ethylphenol+N-Ethyl-N-methylcarbamoyl ChlorideZnCl₂Rivastigmine\text{3-(Dimethylamino)ethylphenol} + \text{N-Ethyl-N-methylcarbamoyl Chloride} \xrightarrow{\text{ZnCl₂}} \text{Rivastigmine}

Yields exceed 75% under scalable conditions .

Material Science

In coordination polymers, 3-methylbenzylzinc chloride acts as a Lewis acid catalyst, enhancing porosity and stability in MOFs .

Future Directions

Advances in flow chemistry (e.g., automated organozinc generation) promise higher throughput and safer handling . Computational modeling of zinc’s Lewis acidity could further optimize catalytic cycles .

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